molecular formula C12H11BrN2O3 B3029614 Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate CAS No. 724788-64-1

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate

Cat. No. B3029614
M. Wt: 311.13
InChI Key: KXIRJHCVVKYTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the preparation of ethyl canthin-6-one-1-carboxylates through a three-step synthesis involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reactions . This compound's derivatives have potential applications in medicinal chemistry due to their structural complexity and functional group diversity.

Synthesis Analysis

The synthesis of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate and its analogs involves a non-classical approach that constructs the central pyrrole ring B using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling . This method provides a versatile route to a variety of canthinone derivatives, which are of interest due to their biological activities. The synthesis process is characterized by its efficiency and the high yields of the final products.

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has not been directly studied in the provided papers. However, related compounds have been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the overall molecular geometry . These studies are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed C-N coupling, which are essential for the synthesis of canthinone derivatives . Additionally, the compound's bromo and methoxy groups are likely to be involved in further substitution reactions, as seen in the synthesis of related naphthyridine derivatives . These reactions expand the chemical diversity of the compound and enable the synthesis of a wide range of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate are not explicitly detailed in the provided papers. However, properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule and the properties of similar compounds. For instance, the presence of an ester group suggests that the compound would have moderate solubility in organic solvents . The bromo and methoxy substituents may also influence the compound's reactivity and its interaction with other chemical entities.

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has been utilized in various synthesis processes. For instance, it was used in the three-step synthesis of Ethyl Canthinone-1-carboxylates via a non-classical approach focusing on the construction of the central pyrrole using Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011). Additionally, its role in crystal and molecular structure studies was highlighted, where its crystal and molecular structures were reported and confirmed by single crystal X-ray diffraction data (Kaur et al., 2012).

Pharmacological Research

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate has also been a key compound in pharmacological research. One study reported the preparation of several N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines from this compound, although these derivatives showed no significant antimalarial activity in preliminary in vivo screenings (Barlin & Tan, 1984). Furthermore, the compound played a role in the synthesis of novel acetylcholinesterase inhibitors with neuroprotective properties, such as ITH4012, a tacrine derivative (Orozco et al., 2004).

Chemical Synthesis and Transformation

In chemical synthesis, this compound has been used to develop various heterocyclic systems. For instance, studies on naphthyridines have used it to synthesize 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones (Balogh et al., 2009). Additionally, it has been involved in the syntheses of furan derivatives, demonstrating its versatility in organic synthesis (Horaguchi et al., 1983).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

The synthesis, reactivity, and applications of 1,5-naphthyridine derivatives have been a focus of research in the last 18 years . Given their significant importance in the field of medicinal chemistry and the variety of biological activities they exhibit, it is likely that future research will continue to explore new synthetic strategies, investigate their reactivity in more detail, and discover new applications for these compounds .

properties

IUPAC Name

ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-3-18-12(16)7-6-14-8-4-5-9(17-2)15-11(8)10(7)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIRJHCVVKYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738384
Record name Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate

CAS RN

724788-64-1
Record name Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-methoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic acid ethyl ester (74.57 g, 300 mmole) in dry DMF (260 mL) under argon was stirred efficiently* in a water bath (to maintain approximately RT—may need slight ice-cooling on a large scale). Phosphorus tribromide (30.0 mL, 316 mmole) was added dropwise over 15 min and stirring was continued for an additional 30 min. Water (1 L) was added, followed by saturated sodium carbonate solution to pH 7. The solid was collected by suction filtration, washed with water and dried under vacuum over phosphorus pentoxide to give the title compound (83.56 g, 90%).
Quantity
74.57 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 2
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 4
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 5
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate
Reactant of Route 6
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate

Citations

For This Compound
29
Citations
HA Ioannidou, A Martin, A Gollner… - The Journal of Organic …, 2011 - ACS Publications
Ethyl canthin-6-one-1-carboxylate (1b) and nine analogues 1c–k were prepared from readily prepared ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate (2b) via a three-step …
Number of citations: 28 pubs.acs.org
HA Ioannidou, A Martin, A Gollner… - The Journal of Organic …, 2015 - ACS Publications
Correction to “Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carbox Page 1 Correction to “Three-Step Synthesis of Ethyl Canthinone-3carboxylates from Ethyl 4‑Bromo-6-methoxy-1,5-naphthyridine-3carboxylate …
Number of citations: 3 pubs.acs.org
HA Ioannidou, A Martin, A Gollner, PA Koutentis - 2015 - gnosis.library.ucy.ac.cy
Erratum: Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki-Miyaura Coupling and a Cu-Catalyzed Amidation Reaction (J …
Number of citations: 0 gnosis.library.ucy.ac.cy
HDH Showalter - Journal of natural products, 2013 - ACS Publications
The canthines represent a fairly large subclass of β-carboline alkaloids, with the first members described 75 years ago. Over the last 60 years, many members of the parent compound, …
Number of citations: 70 pubs.acs.org
A Martin, RD Moriarty, C Long… - Asian Journal of …, 2013 - Wiley Online Library
The synthesis, optical properties, and cellular uptake of a family of 4,4‐difluoro‐4‐bora‐3a,4a‐diaza‐s‐indacene (BODIPY) derivatives that incorporate a naphthyridine substituent at …
Number of citations: 12 onlinelibrary.wiley.com
C Masdeu, M Fuertes, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
Heterocyclic nitrogen compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of …
Number of citations: 12 www.mdpi.com
C Li, XY Mu, YL Li, Y Liu, XS Wang - ACS Combinatorial Science, 2013 - ACS Publications
A three-component reaction between an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in EtOH at refluxing temperature gave fused tetracyclic …
Number of citations: 20 pubs.acs.org
HA Ioannidou - 2011 - gnosis.library.ucy.ac.cy
This thesis begins with a short introduction on heterocyclic chemistry as well as the known chemistry of isothiazoles and 1,2,6-thiadiazines. The main part is then divided into 3 parts (…
Number of citations: 0 gnosis.library.ucy.ac.cy
H Yoon, Y Kwak, S Choi, H Cho… - Journal of medicinal …, 2016 - ACS Publications
Aberrant RET kinase signaling plays critical roles in several human cancers such as thyroid carcinoma. The gatekeeper mutants (V804L or V804M) of RET are resistant to currently …
Number of citations: 30 pubs.acs.org
RK Chang, BP Clairmont, S Lin… - Organometallics, 2019 - ACS Publications
A concurrent tandem catalytic (CTC) methodology has been developed for the amidation of aryl chlorides where the aryl chloride is first converted to an aryl iodide via halogen …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.